2-Phenyl-2,5-dihydrofuran
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Overview
Description
2-Phenyl-2,5-dihydrofuran is a heterocyclic organic compound featuring a furan ring with a phenyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2,5-dihydrofuran can be achieved through several methods. One common approach involves the cyclization of phenyl-substituted precursors under acidic or basic conditions. For instance, the reaction of phenylacetaldehyde with ethyl vinyl ether in the presence of an acid catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl-substituted furan derivatives.
Reduction: Reduction reactions can convert it into saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.
Major Products: The major products formed from these reactions include various substituted furans, dihydrofurans, and fully saturated tetrahydrofuran derivatives .
Scientific Research Applications
2-Phenyl-2,5-dihydrofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for its potential as a pharmacophore in novel therapeutic agents.
Mechanism of Action
The mechanism by which 2-Phenyl-2,5-dihydrofuran exerts its effects is primarily through interactions with various molecular targets. These interactions often involve the furan ring’s ability to participate in π-π stacking and hydrogen bonding with biological macromolecules. The compound can modulate enzymatic activities and receptor functions, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Imino-2,5-dihydrofurans: These compounds share a similar furan ring structure but contain an imino group, leading to different chemical reactivity and biological activities.
2,5-Dihydro-2,2’-bifurans: These compounds feature a bifuran structure, offering unique properties for material science applications.
Uniqueness: 2-Phenyl-2,5-dihydrofuran stands out due to its phenyl substitution, which imparts distinct electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10O |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-phenyl-2,5-dihydrofuran |
InChI |
InChI=1S/C10H10O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-7,10H,8H2 |
InChI Key |
WQMKMOVWAJSEFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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